Famotidine cyanoamidine Famotidine cyanoamidine An impurity of Famotidine. Famotidine is a histamine H6 receptor antagonist that inhibits stomach acid production
Brand Name: Vulcanchem
CAS No.: 76823-97-7
VCID: VC21338152
InChI: InChI=1S/C9H13N7S2/c10-5-14-7(11)1-2-17-3-6-4-18-9(15-6)16-8(12)13/h4H,1-3H2,(H2,11,14)(H4,12,13,15,16)
SMILES: C1=C(N=C(S1)N=C(N)N)CSCCC(=NC#N)N
Molecular Formula: C9H13N7S2
Molecular Weight: 283.4 g/mol

Famotidine cyanoamidine

CAS No.: 76823-97-7

VCID: VC21338152

Molecular Formula: C9H13N7S2

Molecular Weight: 283.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Famotidine cyanoamidine - 76823-97-7

Description

Famotidine cyanoamidine, with the molecular formula C₉H₁₃N₇S₂, is a derivative of famotidine, a well-known histamine H2 receptor antagonist used primarily in treating conditions like gastroesophageal reflux disease and peptic ulcers . It is classified as an impurity of famotidine, specifically referred to as Impurity G . Despite its classification as an impurity, famotidine cyanoamidine exhibits biological activities similar to those of famotidine, acting as a histamine H2 receptor antagonist to reduce gastric acid secretion.

Biological Activity and Interaction Studies

Famotidine cyanoamidine acts as a histamine H2 receptor antagonist, which is crucial for reducing gastric acid secretion. Interaction studies focus on its binding affinity with histamine H2 receptors, indicating that structural modifications can alter efficacy and side effect profiles compared to other H2 antagonists. Understanding these interactions is vital for optimizing drug design.

Comparison with Other H2 Receptor Antagonists

Famotidine cyanoamidine shares structural similarities with other H2 receptor antagonists but has unique modifications that may enhance its biological activity. A comparison with other compounds is as follows:

CompoundStructure FeaturesUnique Aspects
FamotidineThiazole ring and amine groupsEstablished H2 antagonist
RanitidineSimilar thiazole structure but different side chainsBroader spectrum of action
NizatidineContains an imidazole ringUnique pharmacokinetic profile
CimetidineThiazole ring with a different substitution patternKnown for its interaction with cytochrome P450 enzymes
Famotidine CyanoamidineModified structure enhancing pharmacological propertiesPotential therapeutic applications

Research Findings and Implications

While famotidine cyanoamidine lacks a documented mechanism of action as an impurity, its structural modifications suggest potential therapeutic benefits. Research into its interaction with H2 receptors could lead to optimized drug formulations with improved efficacy and safety profiles.

CAS No. 76823-97-7
Product Name Famotidine cyanoamidine
Molecular Formula C9H13N7S2
Molecular Weight 283.4 g/mol
IUPAC Name N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide
Standard InChI InChI=1S/C9H13N7S2/c10-5-14-7(11)1-2-17-3-6-4-18-9(15-6)16-8(12)13/h4H,1-3H2,(H2,11,14)(H4,12,13,15,16)
Standard InChIKey DFHYHFAHYAJKDU-UHFFFAOYSA-N
SMILES C1=C(N=C(S1)N=C(N)N)CSCCC(=NC#N)N
Canonical SMILES C1=C(N=C(S1)N=C(N)N)CSCCC(=NC#N)N
Appearance White to light yellow Solid
Purity > 95%
Quantity Milligrams-Grams
Synonyms N-Desaminosulfonyl-N-cyano Famotidine; 3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-cyanopropanimidamide;
PubChem Compound 15572361
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator